(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
The compound (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid features a stereochemically defined dihydroisoxazole ring substituted with a bromine atom at position 3, a tert-butoxycarbonyl (Boc)-protected amino group at position 2 of the propanoic acid backbone, and a carboxylic acid terminus. This structure combines three critical elements:
- Boc-protected amine: Increases stability and modulates lipophilicity, making the compound suitable for prodrug strategies or targeted delivery.
- Propanoic acid moiety: Provides a carboxylic acid group for hydrogen bonding or salt bridge formation in biological targets.
Properties
Molecular Formula |
C11H17BrN2O5 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
FAWYTSTYZAEHPI-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CC(=NO1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, including the formation of the oxazoline ring and the introduction of the bromine atom. The process may start with the preparation of the oxazoline intermediate, followed by bromination under controlled conditions. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated oxazoline ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or modify the oxazoline ring.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The brominated oxazoline ring and the Boc-protected amino acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocycles or Substituents
Acivicin [(2S)-Amino[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]ethanoic Acid]
- Key Differences: Substituent: Chlorine vs. bromine at position 3 of the dihydroisoxazole. Amino Group: Free amine vs. Boc-protected amine.
- Functional Impact: Acivicin acts as a glutamine analog, inhibiting enzymes like CTP synthetase via covalent binding to glutaminase domains . The Boc group in the target compound likely reduces direct biological activity but improves stability and pharmacokinetics, requiring enzymatic cleavage for activation.
(2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate
- Key Differences :
- Substituent : Anthracenyl (aromatic) vs. bromine on the dihydroisoxazole.
- Terminal Group : Methyl ester vs. carboxylic acid.
- Functional Impact :
3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic Acid
- Key Differences: Heterocycle: Thiazole (sulfur-containing) vs. oxazole (oxygen-containing). Substituents: Dibromo-thiazole vs. monobromo-dihydroisoxazole.
- The dibromo substitution in the thiazole derivative may enhance steric hindrance, reducing substrate accessibility compared to the target compound’s dihydroisoxazole .
Comparative Data Table
Research Findings and Mechanistic Insights
- Bromo vs. Chlorine Substitution : Bromine’s higher electronegativity and larger atomic radius may enhance covalent binding to enzymatic nucleophiles (e.g., cysteine residues) compared to chlorine, as seen in acivicin’s mechanism .
- Boc Protection : The Boc group shields the amine from metabolic degradation, extending half-life but necessitating enzymatic cleavage (e.g., by esterases) for activation. This contrasts with acivicin’s direct activity but limits off-target effects .
- Thiazole vs. Oxazole : Thiazole derivatives in exhibit broader antimicrobial activity due to sulfur’s role in redox interactions, whereas oxazole-based compounds like the target may prioritize hydrogen bonding via the oxygen atom .
Biological Activity
The compound (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic molecule notable for its complex structure and potential biological activities. Its unique stereochemistry, characterized by a chiral center at the second carbon position, along with the presence of a brominated oxazole ring and a tert-butoxycarbonyl group, suggests significant interactions in biological systems.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 337.17 g/mol. The structural complexity arises from the oxazole ring and the tert-butoxycarbonyl group, which are known to influence biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Many oxazole-containing compounds show antibacterial and antifungal properties. This compound's structure suggests it may also possess similar activities.
- Anticancer Potential : Brominated compounds have been associated with tumor growth inhibition through various mechanisms, potentially making this compound a candidate for further anticancer studies.
- Neuroprotective Effects : The ability of this compound to interact with neurotransmitter systems may provide neuroprotective benefits, which is an area of increasing research interest.
The biological activity is likely linked to the compound's structural features. The oxazole ring can participate in various biochemical interactions, including enzyme inhibition and receptor modulation. Studies focusing on these interactions are essential for understanding the mechanism of action and advancing drug discovery processes.
Comparative Analysis
To illustrate the diversity of compounds related to This compound , the following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzaldehyde | Bromine-substituted aromatic | Antimicrobial |
| 5-Bromooxazole | Simple oxazole derivative | Anticancer |
| Tert-butyl carbamate | Amino acid derivative | Neuroprotective |
This table highlights how variations in structure can lead to different biological activities while underscoring the unique aspects of the target compound due to its specific stereochemistry and functional groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid while preserving stereochemistry?
- Methodological Answer :
-
Step 1 : Start with chiral precursors (e.g., (S)-amino acids) to ensure stereochemical control. Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions during coupling .
-
Step 2 : For oxazole ring formation, employ cyclization reactions with bromo-substituted intermediates under reflux conditions (e.g., in ethanol or THF) .
-
Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC or polarimetry .
-
Step 4 : Finalize synthesis by deprotecting the Boc group (using TFA in DCM) and isolating the product via recrystallization (methanol/water) .
Table 1 : Example Reaction Conditions for Oxazole Ring Formation
Reagent System Temperature Yield (%) Characterization Methods Br₂, EtOH Reflux 65–70 ¹H NMR, IR, Elemental Analysis NBS, THF 0°C → RT 75–80 ¹³C NMR, Mass Spec
Q. How should researchers handle and store this compound to maintain its stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group or oxidation of the oxazole ring .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, which may degrade the compound .
- Stability Testing : Monitor purity via HPLC every 3 months. Detect degradation products (e.g., free amine or oxazole ring-opened species) using LC-MS .
Advanced Research Questions
Q. How can contradictory NMR data arising from diastereomeric impurities be resolved?
- Methodological Answer :
-
Step 1 : Acquire high-resolution ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Use DEPT-135 and COSY to assign signals .
-
Step 2 : For overlapping peaks, apply 2D-NMR (HSQC, HMBC) to differentiate diastereomers. Compare with computed NMR data (DFT/B3LYP/6-31G*) .
-
Step 3 : Isolate impurities via preparative TLC or HPLC and re-analyze. For persistent contradictions, use X-ray crystallography to confirm absolute configuration .
Example : In structurally similar oxazole derivatives, ¹H NMR signals at δ 4.2–4.5 ppm (oxazole protons) show splitting due to diastereomerism .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic reactions?
- Methodological Answer :
- Step 1 : Optimize geometry using Gaussian 16 with B3LYP/6-311++G(d,p). Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Step 2 : Simulate reaction pathways (e.g., palladium-catalyzed coupling) using transition state theory (IRC analysis). Validate with experimental yields .
- Step 3 : Dock the compound into enzyme active sites (AutoDock Vina) to predict bioactivity, focusing on hydrogen bonding with the oxazole and carboxylate groups .
Q. How can researchers mitigate interference from degradation products during bioactivity assays?
- Methodological Answer :
- Step 1 : Pre-treat samples with stabilizers (e.g., EDTA to chelate metal ions) and store at –80°C if assays are delayed .
- Step 2 : Use LC-MS/MS to quantify intact compound vs. degradants. For cell-based assays, include a negative control (heat-degraded compound) .
- Step 3 : Apply structure-activity relationship (SAR) studies: Modify the bromo-oxazole or Boc group to assess which moiety drives activity .
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data conflict in confirming the compound’s conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
